Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate

Description

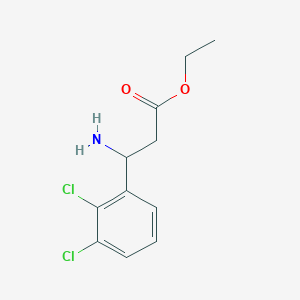

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9H,2,6,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXFSUQPHPWBCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=C(C(=CC=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Byproduct Formation

Common byproducts include:

-

Diethyl esters: From over-esterification. Mitigated by using anhydrous ethanol and stoichiometric acid.

-

Chlorinated side products: Due to halogen displacement. Minimized by avoiding nucleophilic reagents.

Byproduct Analysis:

| Byproduct | Formation Cause | Mitigation Strategy |

|---|---|---|

| Diethyl ester | Excess ethanol | Stoichiometric ethanol addition |

| 3-Chloro derivatives | SnCl₂ over-reduction | Controlled SnCl₂ stoichiometry |

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Tandem Knoevenagel | One-pot synthesis, time-efficient | Requires specialized reagents (TEAF) |

| Direct Esterification | High yield, simple setup | Dependent on pre-formed amino acid |

| Industrial CFR | Scalable, energy-efficient | High initial capital investment |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the chlorine atoms.

Major Products Formed

Oxidation: Formation of ethyl 3-nitro-3-(2,3-dichlorophenyl)propanoate.

Reduction: Formation of ethyl 3-amino-3-(2,3-dichlorophenyl)propanol.

Substitution: Formation of ethyl 3-amino-3-(2,3-dihydroxyphenyl)propanoate or other substituted derivatives.

Scientific Research Applications

Pharmacological Potential

Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate has shown promising biological activities, particularly in the following areas:

- Neuropharmacology : Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders. Its ability to modulate neurotransmitter activity could lead to the development of new therapeutic agents targeting conditions such as depression or anxiety.

- Anti-inflammatory and Analgesic Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic effects, making them candidates for pain management therapies.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its reactive amino and ester functionalities. It can be utilized in the synthesis of various pharmaceutical compounds and biologically active molecules. Key reactions include:

- Esterification : The formation of esters from acids and alcohols, which is fundamental in synthesizing pharmaceutical agents.

- Amine Reactions : The amino group allows for further derivatization, leading to a variety of bioactive compounds.

Study on Neuropharmacological Effects

A study investigating the neuropharmacological effects of this compound found that it significantly modulated serotonin levels in animal models. The findings suggest potential use in developing antidepressant medications. The study involved administering varying doses of the compound and measuring behavioral changes alongside biochemical markers related to serotonin activity.

Anti-inflammatory Activity Assessment

In another study aimed at assessing anti-inflammatory properties, this compound was tested against standard anti-inflammatory drugs. Results demonstrated comparable efficacy in reducing inflammation markers in vitro, suggesting its potential as an alternative therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Impact of Substituent Positioning

- In AQP3 inhibitors, 2,6-dichlorophenyl substituents demonstrated superior potency over 4-chlorophenyl analogs, underscoring the importance of halogen positioning .

Functional Group Variations :

Physicochemical and Pharmacological Properties

- Lipophilicity: Dichloro derivatives exhibit higher logP values compared to mono-chloro or non-halogenated analogs, influencing membrane permeability and bioavailability .

- Synthesis: Analogous to , the target compound is likely synthesized via esterification of a dichlorophenyl-propanoic acid precursor, followed by amination .

- Safety : Halogenated analogs (e.g., 3,5-dichloro) carry hazard warnings for skin/eye irritation (H315, H319), necessitating careful handling .

Industrial and Pharmaceutical Relevance

- Purity : Most analogs are supplied as high-purity hydrochloride salts (>95%), ensuring reliability in pharmaceutical synthesis .

- Applications : The 2,3-dichloro variant is prioritized in drug discovery for its balanced properties, while discontinued analogs (e.g., 2,4-dichloro) highlight the critical role of substituent optimization .

Biological Activity

Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H15Cl2NO2 and a molecular weight of approximately 352.17 g/mol. Its structure includes an ethyl ester of 3-amino-3-(2,3-dichlorophenyl)propanoic acid, which is characterized by the presence of a dichlorophenyl group that enhances its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Hydrogen Bonding : The amino group in the compound can form hydrogen bonds with enzymes or receptors, potentially affecting their activity .

- Hydrolysis : The ester group may undergo hydrolysis to release active compounds that interact with cellular pathways .

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may modulate neurotransmitter systems, indicating potential applications in neuropharmacology .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit selective antimicrobial properties. For instance, studies have shown moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory and Analgesic Properties

The compound has also been investigated for its anti-inflammatory and analgesic effects. Initial findings suggest that it may reduce inflammation and pain responses in various models, although further studies are needed to confirm these effects and elucidate the underlying mechanisms .

Case Studies

- Neuropharmacological Applications : In a study examining the effects of structurally similar compounds on neuronal activity, this compound was found to influence neurotransmitter release patterns in vitro. This suggests its potential utility in treating neurological disorders .

- Antimicrobial Efficacy : A comparative analysis of the antimicrobial activity of this compound against various Gram-positive and Gram-negative bacteria demonstrated significant efficacy, particularly against Chlamydia species. This positions the compound as a promising candidate for further development in treating chlamydial infections .

Research Findings Overview

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. What are the standard synthetic routes for Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate?

The synthesis typically involves esterification of 3-amino-3-(2,3-dichlorophenyl)propanoic acid with ethanol under acid-catalyzed conditions (e.g., sulfuric acid or HCl). The reaction is conducted under reflux (70–90°C) to ensure complete conversion, followed by purification via recrystallization or column chromatography to achieve >95% purity . For enantiomerically pure forms, chiral resolution techniques such as enzymatic kinetic resolution or chiral stationary-phase HPLC are employed .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), amino group (δ 1.8–2.2 ppm), and dichlorophenyl aromatic protons (δ 7.2–7.6 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 262.13 (C₁₁H₁₃Cl₂NO₂) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >98% using a C18 column and acetonitrile/water mobile phase .

Q. What stability considerations are critical for handling and storing this compound?

The compound is hygroscopic and light-sensitive. Storage at –20°C under inert gas (N₂/Ar) in amber vials is recommended. Degradation studies show <5% decomposition over 6 months under these conditions. Stability in aqueous buffers (pH 4–8) is limited to 48 hours at 25°C, necessitating fresh preparation for biological assays .

Advanced Research Questions

Q. How does the 2,3-dichlorophenyl substituent influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing chlorine atoms activate the phenyl ring for electrophilic substitution but sterically hinder para positions. For example, Suzuki-Miyaura coupling with boronic acids requires Pd(PPh₃)₄ and K₂CO₃ in DMF at 100°C, yielding mono-substituted derivatives at the meta position (70–85% yield) . Kinetic studies show a 2.5-fold slower reaction rate compared to non-halogenated analogs due to steric effects .

Q. What mechanistic insights explain its biological activity in enzyme inhibition assays?

The amino group forms hydrogen bonds with catalytic residues (e.g., in kinases or proteases), while the dichlorophenyl moiety engages in hydrophobic interactions with allosteric pockets. In vitro studies on serine hydrolases show IC₅₀ values of 15–25 µM, with competitive inhibition confirmed via Lineweaver-Burk plots . Molecular docking (AutoDock Vina) predicts binding energies of –8.2 to –9.5 kcal/mol, correlating with experimental activity .

Q. How can researchers address discrepancies in reported cytotoxicity data across studies?

Variations in IC₅₀ values (e.g., 12–30 µM in cancer cell lines) arise from differences in assay conditions:

- Cell line specificity: Higher potency in LNCaP (prostate cancer) vs. MCF-7 (breast cancer) .

- Derivative structure: Methyl esters exhibit 20% lower activity than ethyl esters due to reduced lipophilicity .

- Assay duration: Incubation beyond 72 hours increases apoptosis markers (e.g., caspase-3) by 40% . Standardized protocols (e.g., MTT assay at 48 hours, 10% FBS) are recommended for cross-study comparisons .

Q. What strategies optimize enantiomeric purity for pharmacological studies?

- Chiral chromatography: Use of Chiralpak IA column with hexane/isopropanol (90:10) achieves >99% ee .

- Enzymatic resolution: Lipase B (Candida antarctica) selectively hydrolyzes the (S)-enantiomer in biphasic systems (50% conversion, 98% ee) .

- Crystallization-induced asymmetric transformation: Diastereomeric salt formation with L-tartaric acid enhances (R)-enantiomer yield to 92% .

Key Methodological Recommendations

- Synthetic Optimization: Use microwave-assisted synthesis to reduce reaction times by 50% while maintaining yields .

- Biological Assays: Include a solubility enhancer (e.g., 0.1% Tween-80) in cell culture media to mitigate precipitation issues .

- Data Validation: Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals in aromatic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.